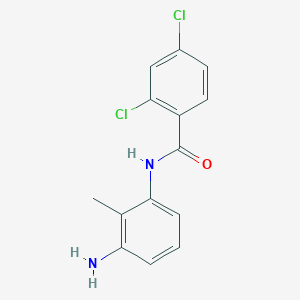

N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide

Beschreibung

N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide (CAS: 926195-94-0) is a benzamide derivative with the molecular formula C₁₄H₁₂Cl₂N₂O and a molecular weight of 295.17 g/mol . Its structure features a 2,4-dichlorobenzoyl group linked to a 3-amino-2-methylphenylamine moiety. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive benzamides targeting enzymes, receptors, or microbial pathways .

Eigenschaften

IUPAC Name |

N-(3-amino-2-methylphenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-12(17)3-2-4-13(8)18-14(19)10-6-5-9(15)7-11(10)16/h2-7H,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMSUKZSAMTVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the process. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Nucleophiles like hydroxide ions, amines; basic or neutral conditions.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery.

Industry: In the industrial sector, N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the biological pathway involved. This interaction can lead to the suppression of disease-related processes, such as inflammation or tumor growth.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Anticancer Activity

- N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04) : Exhibited cytotoxicity against T47D breast cancer cells (IC₅₀ = 86 μg/mL), outperforming 5-fluorouracil (IC₅₀ = 213 μg/mL). The 3,4-dichloro substitution may enhance DNA intercalation or enzyme inhibition compared to 2,4-dichloro analogs .

- N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide : Demonstrated 14-fold higher potency than DFB (a reference compound) in neuroprotective assays but showed reduced cell viability, highlighting a toxicity trade-off .

Antiparasitic and Antimicrobial Activity

Neuroprotective Activity

- N-(1H-Benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide : Substitution at 2,5-dichloro positions increased mGluR5 inhibition (11-fold potency) but reduced cell viability, suggesting dichloro positioning critically affects target selectivity .

Biologische Aktivität

N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide (CAS No. 926195-94-0) is a compound that has garnered attention in biological research due to its potential therapeutic applications, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized analogs with promising effects.

- Molecular Formula : C14H12Cl2N2O

- Molecular Weight : 295.16 g/mol

The primary mechanism of action for N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide involves its interaction with specific enzymes or receptors. The compound binds to the active sites of target molecules, inhibiting their activity and modulating biological pathways. This inhibition can lead to the suppression of disease processes such as inflammation and tumor growth .

Enzyme Inhibition

Research indicates that N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide exhibits significant enzyme inhibition properties. It has shown promise in inhibiting enzymes involved in various disease pathways, making it a candidate for drug development in treating conditions like cancer and inflammatory diseases.

Antiparasitic Activity

In a related study involving compounds structurally similar to N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide, several analogs demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One of the most potent compounds in this series had an in vitro EC50 value of 0.001 μM, indicating strong antiparasitic properties .

Case Studies and Research Findings

- Inhibition Studies : A study highlighted the compound's ability to inhibit certain enzymes effectively. The interaction studies revealed that it may influence various biochemical pathways by targeting protein kinase C .

- Synthesis and Testing : Multiple analogs have been synthesized to evaluate their biological activity. For instance, compounds derived from similar structural frameworks exhibited antimicrobial and antioxidant properties, suggesting that N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide could also possess these activities .

- Pharmacological Evaluation : The pharmacological profile of N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide was assessed through various assays. The compound showed selective activity against specific targets while maintaining low cytotoxicity towards mammalian cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide, and how can reaction yields be improved?

- Methodology :

- Step 1 : React 2,4-dichlorobenzoyl chloride with 3-amino-2-methylaniline in a polar aprotic solvent (e.g., dry acetone or dichloromethane) under inert atmosphere.

- Step 2 : Use stoichiometric equivalents (1:1 molar ratio) to minimize side products. Triethylamine or pyridine can act as a base to neutralize HCl byproducts .

- Yield Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent purity, and catalyst (e.g., DMAP) to enhance yields beyond 50–70% .

- Characterization : Confirm purity via TLC and HPLC, followed by structural validation using H NMR and FTIR .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- Key Techniques :

- H NMR : Identify aromatic protons (δ 7.2–7.6 ppm for dichlorophenyl groups) and amine protons (δ 6.4–6.9 ppm) .

- FTIR : Detect amide C=O stretches (~1670 cm) and N-H bends (~3300 cm) .

- X-ray Diffraction : Resolve dihedral angles between aromatic rings (e.g., ~33° for planar deviations) and confirm hydrogen bonding patterns critical for stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Analytical Framework :

- Assay Conditions : Compare buffer pH, incubation time, and cell lines used (e.g., variations in Trypanosoma brucei strain sensitivity) .

- Purity Assessment : Validate compound purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .

- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC values and identify outliers .

Q. What computational strategies predict the compound’s interactions with biological targets like enzymes or DNA?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to Trypanosoma brucei enzymes or urease active sites .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using partial least squares regression .

Q. How do structural modifications (e.g., acyl thiourea derivatives) enhance the compound’s bioactivity or stability?

- Derivatization Strategies :

- Acyl Thiourea Synthesis : React 2,4-dichlorobenzoyl isothiocyanate (generated in situ with KSCN) with acetylated anilines to introduce thiourea moieties, improving metal coordination and hydrogen bonding .

- Biological Impact : Thiourea derivatives show enhanced urease inhibition (IC < 10 µM) and radical scavenging (~55% DPPH inhibition at 100 µg/mL) due to acidic NH protons and redox-active sulfur .

Contradiction Analysis & Experimental Design

Q. How should researchers design experiments to address conflicting reports on the compound’s insecticidal efficacy?

- Experimental Design :

- Bioassay Standardization : Use Aulacaspis tubercularis nymphs in controlled humidity (70–80%) and temperature (25°C) chambers .

- Dose Range : Test 0.1–100 µg/mL concentrations with solvent controls (e.g., DMSO < 1%) to establish LC values .

- Field Trials : Compare lab results with mango orchard applications, adjusting for environmental factors (UV exposure, rainfall) .

- Data Interpretation : Apply ANOVA with post-hoc Tukey tests to distinguish treatment groups and identify EC confidence intervals .

Q. What strategies mitigate synthetic challenges, such as low yields or impurity formation?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.